Benzyl-Polyethylene Glycol 9-acid is a specialized compound that belongs to the class of polyethylene glycol derivatives. It features a benzyl group attached to a nine-unit polyethylene glycol chain, terminating in a carboxylic acid functional group. The molecular formula for Benzyl-Polyethylene Glycol 9-acid is with a molecular weight of approximately 532.62 g/mol. This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras, or PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins within cells .
The synthesis of Benzyl-Polyethylene Glycol 9-acid typically involves several steps:
Industrial production methods mirror these synthetic routes but are scaled up for mass production, utilizing industrial-grade solvents and catalysts under stringent conditions to ensure high yield and purity.
Benzyl-Polyethylene Glycol 9-acid has a complex molecular structure characterized by:
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
BSEDFTGQUPLMQC-UHFFFAOYSA-N
The structure consists of a central polyethylene glycol backbone with repeating ether units, flanked by a benzyl group and terminated by a carboxylic acid, which facilitates its role as a linker in various biochemical applications .
Benzyl-Polyethylene Glycol 9-acid can undergo several types of chemical reactions:
The mechanism of action of Benzyl-Polyethylene Glycol 9-acid primarily involves its function as a PEG linker in PROTACs. The carboxylic acid group allows for conjugation with target proteins via amide bond formation, while the hydrophilic polyethylene glycol chain enhances solubility and stability in biological environments. This unique combination increases the specificity and efficacy of therapeutic interventions by facilitating targeted protein degradation through the ubiquitin-proteasome system .
Benzyl-Polyethylene Glycol 9-acid is primarily employed in:
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2